Bis(4-tert-butylphenyl)iodonium triflate
CAS No.: 84563-54-2
Cat. No.: VC20750275
Molecular Formula: C21H26F3IO3S
Molecular Weight: 542.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84563-54-2 |
|---|---|
| Molecular Formula | C21H26F3IO3S |
| Molecular Weight | 542.4 g/mol |
| IUPAC Name | bis(4-tert-butylphenyl)iodanium;trifluoromethanesulfonate |
| Standard InChI | InChI=1S/C20H26I.CHF3O3S/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;2-1(3,4)8(5,6)7/h7-14H,1-6H3;(H,5,6,7)/q+1;/p-1 |
| Standard InChI Key | VGZKCAUAQHHGDK-UHFFFAOYSA-M |
| SMILES | CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[O-] |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Introduction
Chemical Identity and Structure
Bis(4-tert-butylphenyl)iodonium triflate, with the CAS number 84563-54-2, is an organometallic compound classified as a diaryliodonium salt. Its IUPAC name is bis(4-tert-butylphenyl)iodanium trifluoromethanesulfonate . The molecular formula is C21H26F3IO3S with a molecular weight of 542.39 g/mol .
The compound features an iodine atom serving as a central cation, bonded to two 4-tert-butylphenyl groups. The trifluoromethanesulfonate (triflate) anion balances the positive charge on the iodonium center. This unique structural arrangement contributes significantly to its stability and reactivity in photochemical processes. The tert-butyl groups at the para positions of the phenyl rings provide steric bulk, which enhances the compound's stability and influences its reactivity patterns.
Nomenclature and Identifiers
The compound is known by several synonyms in scientific literature and commercial catalogs, demonstrating its widespread use:
| Identifier Type | Value |
|---|---|
| CAS Number | 84563-54-2 |
| Common Synonyms | DtBPIT, SKL579, Bis(4-tert-butylphenyl)iodonium, Di(4-tert-butylphenyl)iodonium triflate |
| IUPAC Name | Bis(4-tert-butylphenyl)iodanium trifluoromethanesulfonate |
| Molecular Formula | C21H26F3IO3S |
| SMILES Notation | [O-]S(=O)(=O)C(F)(F)F.CC(C)(C)c1ccc([I+]c2ccc(cc2)C(C)(C)C)cc1 |
| InChIKey | VGZKCAUAQHHGDK-UHFFFAOYSA-M |
Physical and Chemical Properties
Bis(4-tert-butylphenyl)iodonium triflate exhibits distinct physical and chemical properties that make it suitable for various applications, particularly in photochemistry and organic synthesis.
Physical Properties
Chemical Reactivity
The primary reactive feature of bis(4-tert-butylphenyl)iodonium triflate is its ability to undergo photolysis upon exposure to UV light. This process breaks the carbon-iodine bond, generating reactive species that can initiate polymerization processes or act as acid generators. The triflate counter-anion significantly influences the compound's stability and reactivity profile compared to other iodonium salts with different counter-ions.
When exposed to UV radiation, the compound undergoes homolytic cleavage, producing free radicals that can initiate radical-based reactions or heterolytic cleavage resulting in the generation of strong acids, which can catalyze various acid-mediated processes.
Synthesis Methods
Several synthetic routes to bis(4-tert-butylphenyl)iodonium triflate have been developed, with ongoing research focused on enhancing efficiency and yield.
One-Pot Synthesis Approach
A particularly notable approach is the efficient one-pot synthesis method described in the literature. This procedure utilizes readily available reagents under relatively mild conditions:
The reaction involves the direct interaction of iodine with t-butylbenzene and trifluoromethanesulfonic acid in dichloromethane. This method is reported to yield 7.68g (78%) of the desired product without requiring an inert atmosphere or extensive purification steps .
The practical advantages of this approach include:
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Higher yields compared to traditional methods
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Simplified procedure with fewer steps
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Accessible starting materials
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Reduced need for special handling conditions
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Scalability for larger production
Alternative Synthetic Routes
While the one-pot synthesis represents an efficient approach, research has explored alternative routes, including:
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Reactions involving preformed hypervalent iodine compounds
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Exchange reactions with other iodonium salts
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Direct functionalization approaches from iodoarenes
These alternative approaches offer varying advantages depending on the specific requirements for purity, scale, and available starting materials.
Applications
Bis(4-tert-butylphenyl)iodonium triflate has found widespread applications across multiple industries and research areas due to its versatile chemical properties.
Photoinitiation and Photoacid Generation
The primary industrial application of bis(4-tert-butylphenyl)iodonium triflate is as a cationic photoinitiator and photoacid generator . Upon exposure to appropriate wavelengths of light, the compound undergoes photolysis, generating reactive species that can initiate polymerization reactions or produce strong acids.
In UV-curable systems, the compound offers several advantages:
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Efficient initiation of cationic polymerization
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Compatibility with a wide range of monomers and oligomers
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Good thermal stability prior to activation
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Controllable reaction rates through light intensity adjustment
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Ability to cure thick or pigmented coatings
Applications in Micro/Nanoelectronics
In the semiconductor industry, bis(4-tert-butylphenyl)iodonium triflate serves as an essential component in photoresist formulations for lithography processes. Its role as a photoacid generator enables:
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Formation of precise patterns on semiconductor substrates
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Development of high-resolution features in microelectronic circuits
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Compatibility with deep UV lithography processes
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Contribution to the miniaturization of electronic components
The high efficiency of this compound in generating strong acids upon irradiation makes it particularly valuable in applications requiring precise spatial control of acid-catalyzed reactions.
Applications in Organic Synthesis
Beyond its applications in materials science, bis(4-tert-butylphenyl)iodonium triflate has emerged as a useful reagent in organic synthesis:
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As an electrophilic iodination agent for aromatic compounds
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In oxidative coupling reactions
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For the introduction of functional groups under mild conditions
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In the synthesis of complex organic molecules
Research has demonstrated that the compound produces higher yields in certain iodination reactions compared to traditional methods, allowing for more efficient synthetic pathways to complex molecules.
| Hazard Aspect | Classification |
|---|---|
| GHS Symbol | GHS07 (Warning) |
| Hazard Statements | H315-H319 (Causes skin irritation; Causes serious eye irritation) |
| Risk Phrases | 34 (Causes burns) |
| Hazard Codes | C (Corrosive) |
| WGK Germany | 3 (Severe hazard to waters) |
| Manufacturer | Product Description | Packaging | Price (USD) | Updated |
|---|---|---|---|---|
| Sigma-Aldrich | Electronic grade, ≥99% trace metals basis | 1g | $265 | 2024-03-01 |
| American Custom Chemicals Corporation | 95.00% purity | 1g | $685.57 | 2021-12-16 |
| American Custom Chemicals Corporation | 95.00% purity | 5g | $1031.75 | 2021-12-16 |
This pricing information suggests that the compound remains a relatively specialized chemical with significant value in specific applications .
Current Research Trends
Recent research involving bis(4-tert-butylphenyl)iodonium triflate has expanded its applications and improved synthetic methodologies. Multiple scientific publications from 2009 through 2018 have explored its use in advanced organic synthesis applications .
The compound continues to attract attention in various research areas:
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Development of more efficient synthetic routes
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Exploration of novel photopolymerization systems
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Applications in advanced materials for electronics
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Use in medicinal chemistry for the synthesis of biologically active compounds
The continued academic and industrial interest in this compound underscores its importance as a versatile reagent in modern chemistry.
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